molecular formula C10H9NO5S B4600515 (5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide

(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide

Cat. No.: B4600515
M. Wt: 255.25 g/mol
InChI Key: OPNUQPIDUBANOF-YHYXMXQVSA-N
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Description

(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide is a useful research compound. Its molecular formula is C10H9NO5S and its molecular weight is 255.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(3-methyl-4-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]furan is 255.02014356 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vasodilator Action of Furoxans

Furoxans, including compounds structurally related to the one of interest, have been studied for their vasodilator action. The mechanism involves the thiol-mediated generation of nitric oxide (NO), which then increases coronary flow and soluble guanylate cyclase activity. This suggests that furoxans can act as prodrugs that increase the level of cyclic GMP via NO formation, classifying them as nitrovasodilators. The study also explores their potential cytotoxic, mutagenic, immunosuppressive, and anticancer effects based on their ability to release NO upon reaction with thiols (Feelisch, Schönafingeri, & Noack, 1992).

Chemical Reactivity and Synthesis Applications

Research on the methylation of 3-aryl-4-hydroxyfuroxans has shown that these compounds undergo side-chain prototropic tautomerism, leading to the formation of novel furoxan derivatives under mild conditions. This property is significant for the synthesis of various heterocycles, highlighting the versatility of furoxan derivatives in organic chemistry (Fershtat et al., 2016).

Energetic Material Synthesis

Furoxan moieties have been incorporated into new energetic derivatives of 1-amino-3-nitroguanidine. These compounds exhibit good thermal stability and sensitivity, suggesting their application in creating explosive materials with desirable properties (Wu et al., 2015).

Corrosion Inhibition

Furan derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies provide insight into the adsorption mechanisms of such compounds on metal surfaces, potentially leading to the development of new anti-corrosion agents (Khaled & El-maghraby, 2014).

Antimicrobial and Antioxidant Activity

The synthesis of compounds structurally related to the specified chemical has led to the investigation of their antimicrobial and antioxidant activities. This research could pave the way for the development of new pharmaceuticals or preservatives (Devi et al., 2010).

Properties

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S/c1-7-9(11(12)13)6-17(14,15)10(7)5-8-3-2-4-16-8/h2-5H,6H2,1H3/b10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNUQPIDUBANOF-YHYXMXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CS(=O)(=O)C1=CC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(CS(=O)(=O)/C1=C\C2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Reactant of Route 2
(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Reactant of Route 3
(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Reactant of Route 4
(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Reactant of Route 5
(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Reactant of Route 6
(5Z)-5-(furan-2-ylmethylidene)-4-methyl-3-nitro-2H-thiophene 1,1-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.